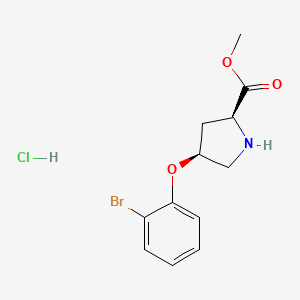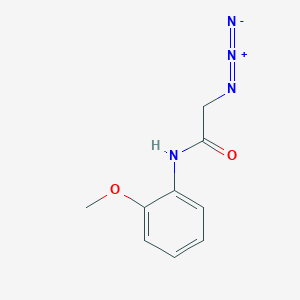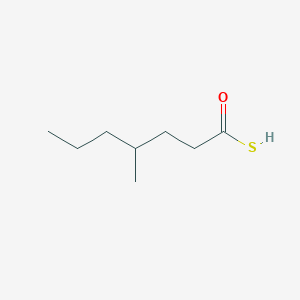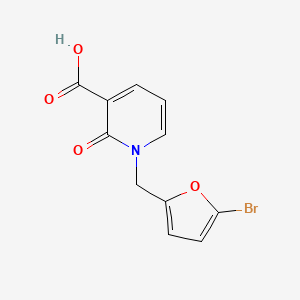
1-((5-Bromofuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
The compound “2- [1- (5-bromofuran-2-yl)-N-methylformamido]acetic acid” has a molecular weight of 262.06 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2- [1- (5-bromofuran-2-yl)-N-methylformamido]acetic acid” is 1S/C8H8BrNO4/c1-10 (4-7 (11)12)8 (13)5-2-3-6 (9)14-5/h2-3H,4H2,1H3, (H,11,12) .
Physical and Chemical Properties Analysis
The compound “2- [1- (5-bromofuran-2-yl)-N-methylformamido]acetic acid” is a powder at room temperature .
Scientific Research Applications
Heterocyclic Derivative Syntheses
Research involving the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes indicates a method for producing various heterocyclic compounds, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. Such reactions, under specific conditions, offer pathways to synthesize complex molecules potentially related to "1-((5-Bromofuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid" (Bacchi et al., 2005).
Hydrogen Bonding Studies
Hydrogen bonding studies in compounds with structural similarities offer insights into the molecular interactions that could influence the physical properties and reactivity of "this compound." For example, research on 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids reveals intramolecular and intermolecular hydrogen bonding, impacting the compound's structure and potentially its biological activity (Dobbin et al., 1993).
Antiprotozoal Agents
Investigations into novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents showcase the therapeutic potential of heterocyclic compounds. Such research underlines the possible applications of "this compound" in medicinal chemistry, particularly in designing compounds with antiprotozoal activity (Ismail et al., 2004).
Synthesis of Furan Derivatives
Research on the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives demonstrates methods relevant to the synthesis of furan-containing compounds. Such methodologies could be applied to the synthesis and functionalization of "this compound," highlighting its potential in organic synthesis and drug discovery (Gabriele et al., 2012).
Safety and Hazards
The compound “2- [1- (5-bromofuran-2-yl)-N-methylformamido]acetic acid” has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4/c12-9-4-3-7(17-9)6-13-5-1-2-8(10(13)14)11(15)16/h1-5H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTDHUUIJHNBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


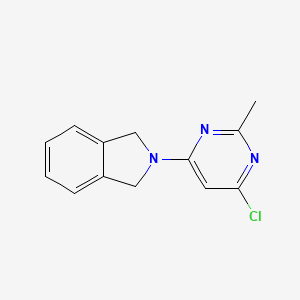
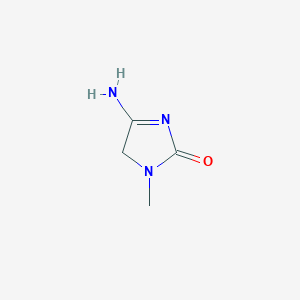
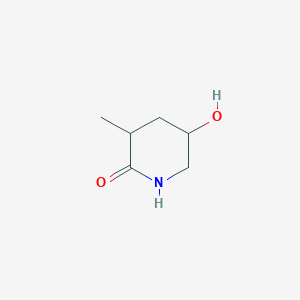

![5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride](/img/structure/B1487772.png)
![3-{[4-(Tetrahydro-2H-pyran-2-yloxy)benzyl]oxy}propanenitrile](/img/structure/B1487774.png)

![3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487776.png)
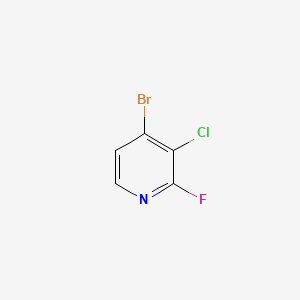
![4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1487779.png)

